molecular formula C13H21NO4 B13109635 (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid

(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid

Cat. No.: B13109635
M. Wt: 255.31 g/mol
InChI Key: ZDWMXFYVQVMICU-QROTZFDESA-N
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Description

(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Addition of Methylacrylic Acid: The final step involves the addition of the methylacrylic acid moiety to the pyrrolidine ring. This can be done through a Michael addition or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid: A similar compound with slight structural variations.

    Pyrrolidine Derivatives: Other compounds in this class with different substituents or protective groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential biological activity. Its tert-butoxycarbonyl group provides stability during synthesis, while the methylacrylic acid moiety offers sites for further functionalization.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(Z)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8-/t10-/m0/s1

InChI Key

ZDWMXFYVQVMICU-QROTZFDESA-N

Isomeric SMILES

C/C(=C/[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O

Canonical SMILES

CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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